Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
Description
Significance of Bicyclic Carboxylic Acids in Academic Research
Bicyclic carboxylic acids, as a class of compounds, hold considerable significance in academic and industrial research. Their rigid, conformationally constrained frameworks are valuable scaffolds in the design of new pharmaceuticals and materials. The defined spatial arrangement of functional groups in these molecules can lead to high selectivity in biological interactions, making them attractive for drug discovery. For instance, bicyclic amino acids have been shown to exhibit biological activity, such as blocking amino acid transport across cell membranes. nih.gov The bicyclo[2.2.2]octane core, in particular, is of interest for its use in creating compounds that can selectively interact with biological targets. mdpi.com Furthermore, bridged bicyclic carboxylic acids have been investigated for therapeutic applications, including the treatment of certain types of cancer. uea.ac.uk The unique structural features of these compounds can also impart specific physical properties, making them useful in materials science. ontosight.ai
Historical Development of Research on Bicyclo[2.2.2]oct-5-ene-2-carboxylic Acid
Research into the bicyclo[2.2.2]octane framework has a history rooted in the exploration of stereochemistry and reaction mechanisms. The synthesis of derivatives of this compound often involves the Diels-Alder reaction, a powerful tool in organic chemistry for forming six-membered rings. For example, the reaction of 1,3-cyclohexadiene (B119728) with maleic anhydride (B1165640) diastereoselectively produces di-endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride, a precursor to various derivatives. nih.govmdpi.com
Early research focused on the synthesis and characterization of these structures. Over time, the focus has expanded to include the stereoselective functionalization of the bicyclic system. For instance, methods have been developed for the synthesis of specific enantiomers of aminothis compound derivatives, which are valuable as chiral building blocks. mdpi.com The development of synthetic routes to functionalized derivatives, such as hydroxy-substituted aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acids, highlights the ongoing efforts to create novel and complex molecules based on this scaffold. nih.govmdpi.com
Overview of Current Research Trajectories for the Chemical Compound
Current research involving this compound and its derivatives is multifaceted, with applications spanning several disciplines. The compound's structure makes it a compelling target for synthetic chemists to develop new synthetic methodologies. ontosight.ai
In pharmaceutical chemistry , the unique three-dimensional structure of this bicyclic acid is being explored for its potential biological activity, serving as a lead for drug development. ontosight.ai Its derivatives are being investigated for their potential in creating novel therapeutics.
In the realm of material science , the properties endowed by the bicyclic structure are being utilized in the creation of new materials with specific and desirable characteristics. ontosight.aiontosight.ai
Furthermore, in organic synthesis , this compound serves as a versatile intermediate for the synthesis of more complex molecules. ontosight.ai Its functional groups, the carboxylic acid and the double bond, allow for a variety of chemical transformations, making it a valuable starting material for creating a diverse range of organic compounds. nih.govmdpi.com For example, research has demonstrated the synthesis of tricyclic pyrimidinones (B12756618) from derivatives of this compound. nih.govnih.gov
Table 1: Key Research Findings and Applications
| Research Area | Key Findings and Applications |
|---|---|
| Organic Synthesis | Serves as a precursor for stereoselective synthesis of functionalized derivatives, including amino and hydroxy-substituted compounds. nih.govmdpi.com |
| Utilized in the synthesis of more complex structures like tricyclic pyrimidinones. nih.govnih.gov | |
| Pharmaceutical Chemistry | The rigid bicyclic scaffold is a key feature in designing molecules with potential biological activity. ontosight.ai |
| Derivatives have been explored for their therapeutic potential. uea.ac.uk | |
| Material Science | The unique structural properties are leveraged to develop new materials. ontosight.aiontosight.ai |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.2]oct-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h1,3,6-8H,2,4-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQRFJYKWMUYLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1CC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304796 | |
| Record name | Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41977-03-1 | |
| Record name | NSC167361 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167361 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Bicyclo 2.2.2 Oct 5 Ene 2 Carboxylic Acid
Foundational Synthetic Routes
The construction of the bicyclo[2.2.2]octene core is fundamental to the synthesis of the target carboxylic acid. Key strategies involve cycloaddition reactions followed by functional group manipulations.
The Diels-Alder reaction is a cornerstone for creating the bicyclo[2.2.2]octene skeleton. cdnsciencepub.comnih.gov This pericyclic reaction involves a [4+2] cycloaddition between a conjugated diene and a dienophile. For the synthesis of precursors to Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid, a common approach is the reaction of 1,3-cyclohexadiene (B119728) with maleic anhydride (B1165640). nih.govmdpi.com This specific reaction diastereoselectively yields di-endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride, which serves as a versatile starting material for further transformations. nih.govmdpi.com The rigid and strain-free nature of the bicyclo[2.2.2]octene system makes it a valuable scaffold in various chemical syntheses. nih.govrsc.org
The general scheme for this foundational Diels-Alder reaction is presented below:
| Reactant 1 | Reactant 2 | Product |
| 1,3-Cyclohexadiene | Maleic Anhydride | di-endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride nih.govmdpi.com |
The anhydride product from the Diels-Alder reaction is a critical intermediate. nih.govmdpi.com Its structure allows for selective modifications to introduce different functional groups. One of the primary derivatizations involves ammonolysis, where the anhydride ring is opened by ammonia (B1221849) to form a carboxamide. This step is crucial for introducing the nitrogen atom necessary for subsequent reactions like the Hoffman degradation. nih.govmdpi.com
The Hoffman degradation is a key reaction for converting the carboxamide, derived from the anhydride, into a primary amine. This reaction proceeds with retention of configuration and results in a product with one fewer carbon atom than the starting amide. Specifically, the hypochlorite-mediated Hoffman degradation of the carboxamide obtained from the ammonolysis of di-endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride selectively produces di-endo-3-aminothis compound. nih.govmdpi.com This step effectively installs an amino group and a carboxylic acid group on the bicyclic framework, leading to a direct precursor or analog of the target compound.
Standard esterification and hydrolysis procedures are employed to manipulate the carboxylic acid group. The synthesized amino acid can be esterified, for example, using ethanol (B145695) (EtOH) and thionyl chloride (SOCl₂), to yield the corresponding amino ester. nih.gov Conversely, ester derivatives can be hydrolyzed back to the carboxylic acid. A notable method involves microwave irradiation in water, which has been used to efficiently hydrolyze various bicyclic amino esters to their corresponding amino acids. mdpi.comnih.gov These protocols are essential for both protecting the carboxylic acid group during other synthetic steps and for the final deprotection to yield the target molecule.
| Starting Material | Reagents | Product | Reaction Type |
| di-endo-3-Aminothis compound | EtOH, SOCl₂ | Ethyl 3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate | Esterification nih.gov |
| Bicyclic amino esters | H₂O, Microwave | Bicyclic amino acids | Hydrolysis mdpi.comnih.gov |
Stereoselective Synthesis and Chiral Resolution Techniques
Achieving stereochemical control is critical in the synthesis of complex molecules. For this compound and its derivatives, both enantioselective synthesis and resolution of racemic mixtures are employed to obtain pure enantiomers.
Enantiomerically pure forms of bicyclo[2.2.2]octene derivatives can be accessed through chiral resolution. A common technique is the formation of diastereomeric salts by reacting a racemic mixture with a chiral resolving agent. For instance, racemic ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate has been successfully resolved using O,O'-dibenzoyltartaric acid (DBTA). nih.gov The resulting diastereomeric salts can be separated by crystallization, followed by liberation of the enantiomerically enriched ester. mdpi.comnih.gov Similarly, racemic 1-methoxythis compound has been resolved using (+)-ephedrine. google.com Subsequent hydrolysis of the separated esters then yields the enantiopure carboxylic acids. mdpi.comnih.gov
Another approach involves asymmetric synthesis, where chirality is introduced during the reaction sequence. For example, an enantioselective synthesis of trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids has been achieved via a [4+2] cycloaddition of 1,3-cyclohexadiene to a chiral β-nitroacrylate. researchgate.net Such methods provide direct access to enantiomerically enriched products, often with high efficiency. rsc.org
The table below summarizes a resolution process using a chiral acid:
| Racemic Mixture | Chiral Resolving Agent | Separation Method | Resulting Enantiomers |
| (±)-Ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate | O,O'-Dibenzoyltartaric acid (DBTA) | Diastereomeric salt crystallization | (+)- and (-)-enantiomers of the ester nih.govresearchgate.net |
| (±)-1-Methoxythis compound | (+)-Ephedrine | Diastereomeric salt crystallization | (-)-enantiomer of the carboxylic acid google.com |
Diastereomeric Salt Formation for Enantiomeric Separation
The resolution of racemic mixtures is a critical step in the synthesis of enantiomerically pure compounds. For derivatives of this compound, diastereomeric salt formation is a widely employed and effective method. nih.govmdpi.com This classical resolution technique involves reacting the racemic acid or its ester derivative with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on their different physical properties, such as solubility. nih.govmdpi.com
One key example is the resolution of racemic ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate. nih.gov In this process, O,O'-dibenzoyltartaric acid (DBTA) is used as the resolving agent. nih.govresearchgate.net The reaction with (+)-DBTA in ethanol selectively crystallizes the salt with one enantiomer, allowing for its separation. The other enantiomer can then be isolated from the mother liquor, often by using the opposite enantiomer of the resolving agent, (-)-DBTA. nih.gov
Another documented resolution involves racemic 1-methoxythis compound, which has been successfully separated using (+)-ephedrine. google.com The crystallization of the (+)-ephedrine salt of the (-)-endo isomer allows for the isolation of this specific enantiomer. google.com
Table 1: Examples of Enantiomeric Separation by Diastereomeric Salt Formation
| Racemic Compound | Resolving Agent | Separated Enantiomer |
|---|---|---|
| Ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate | (+)-O,O'-Dibenzoyltartaric acid | (-)-ester salt |
| 1-methoxythis compound | (+)-Ephedrine | (-)-endo-acid salt |
Isomerization Processes and Their Control
Control over stereochemistry is paramount in the synthesis of bicyclo[2.2.2]octene derivatives. Isomerization processes, particularly at the C-2 position, are crucial for accessing different stereoisomers from a single precursor. The configuration at this position can be inverted under specific basic conditions.
A notable example is the C-2 isomerization of the enantiomerically pure (-)-ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate. nih.govresearchgate.net Treatment of this endo-ester with sodium ethoxide (NaOEt) in ethanol at 70°C induces epimerization at the C-2 position, resulting in the formation of the corresponding exo-amino ester. nih.gov This transformation is essential for synthesizing the full range of stereoisomers, including 3-endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic acid. nih.govresearchgate.net The ability to control this isomerization allows for the efficient synthesis of both C-2 epimers from a single resolved enantiomer. nih.govresearchgate.net
Functionalization and Derivatization of the this compound Scaffold
The this compound framework serves as a versatile starting point for the synthesis of a wide array of more complex molecules. Its rigid structure and reactive functional groups (the carboxylic acid and the double bond) allow for targeted modifications.
Synthesis of Aminothis compound Derivatives
The introduction of an amino group onto the bicyclic scaffold creates valuable β-amino acid derivatives. A key synthetic route to di-endo-3-aminothis compound starts from di-endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride, which is readily available from the Diels-Alder reaction of 1,3-cyclohexadiene and maleic anhydride. mdpi.comresearchgate.net
The synthesis proceeds through the following steps:
Ammonolysis: The starting anhydride is treated with ammonia to open the anhydride ring and form a carboxamide. mdpi.com
Hoffman Degradation: The resulting carboxamide undergoes a hypochlorite-mediated Hoffman degradation to yield the target di-endo-3-aminothis compound. mdpi.comresearchgate.net
Esterification and Protection: The amino acid can be further modified. For instance, esterification with ethanol and thionyl chloride produces the corresponding ethyl ester. Subsequent protection of the amino group, for example with a tert-butoxycarbonyl (Boc) group, yields N-acylated derivatives suitable for further functionalization. mdpi.comresearchgate.net
Table 2: Synthesis of Amino Derivatives
| Starting Material | Reagents | Product |
|---|
Formation and Transformation of Lactone Intermediates
The olefinic bond within the bicyclo[2.2.2]octene scaffold provides a handle for further stereoselective functionalization, often through the formation of lactone intermediates. mdpi.comresearchgate.net This strategy is particularly effective for synthesizing hydroxyl-substituted derivatives.
The process begins with an N-protected aminothis compound. mdpi.com
Iodolactonization: Treatment of the N-Boc protected amino acid under two-phase conditions with iodine results in a stereoselective iodolactonization, where the carboxyl group attacks the double bond activated by iodine. This forms a tricyclic iodolactone intermediate. mdpi.comresearchgate.net
Reduction: The iodine atom is subsequently removed by reduction, for example with tributyltin hydride (Bu₃SnH), to yield the N-Boc protected lactone. mdpi.comresearchgate.net
Transformation: These lactone intermediates are valuable for creating further derivatives. For example, they can be transformed into amino alcohols through subsequent reactions. researchgate.netmdpi.com
Preparation of Heterocyclic Derivatives (e.g., Pyrimidinones (B12756618), Oxazines)
The amino and carboxyl functionalities of the bicyclic amino acid derivatives are ideally positioned for cyclization reactions to form novel heterocyclic systems. These reactions lead to the formation of rigid, polycyclic structures with potential applications in medicinal chemistry. mdpi.comresearchgate.netnih.gov
Pyrimidinones: The ring closure of β-amino esters, such as ethyl di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate, can be induced to form tricyclic pyrimidinones. mdpi.comresearchgate.netnih.gov This transformation creates a fused heterocyclic ring system attached to the bicyclooctene framework.
Oxazines: Dihydro-1,3-oxazine intermediates are also accessible through the functionalization of N-protected derivatives of endo-3-aminothis compound. mdpi.comresearchgate.netnih.gov These oxazines serve as precursors for the synthesis of all-endo-3-amino-5-hydroxybicyclo[2.2.2]octane-2-carboxylic acid, demonstrating a method for introducing hydroxyl groups with high stereocontrol. mdpi.comresearchgate.net
Introduction of N-Phosphonoalkyl Moieties
The derivatization of the amino group in bicyclic β-amino acids with phosphonoalkyl groups leads to a class of compounds known as N-phosphonoalkyl bicyclic β-amino acids. researchgate.net While detailed synthetic protocols starting directly from this compound are not extensively described in the provided context, the existence and study of these derivatives highlight an important area of functionalization. These compounds, which combine the rigid bicyclic scaffold with a phosphonate (B1237965) group, have been investigated for their biological activities, including cytotoxic effects against various human tumor cell lines. researchgate.net
Hydrogenation to Saturated Analogues
The catalytic hydrogenation of this compound provides a direct and efficient pathway to its saturated analogue, bicyclo[2.2.2]octane-2-carboxylic acid. This transformation involves the addition of hydrogen across the double bond of the bicyclooctene ring system, resulting in a fully saturated bicyclic framework. The reaction is typically carried out using heterogeneous catalysts, with palladium on carbon (Pd/C) and platinum oxide (PtO₂) being commonly employed for this purpose.
The choice of catalyst, solvent, temperature, and hydrogen pressure can influence the reaction rate and efficiency. In many instances, the hydrogenation proceeds smoothly under mild conditions, reflecting the accessibility of the double bond to the catalyst surface. The resulting saturated carboxylic acid is a valuable building block in medicinal chemistry and materials science, where the rigid bicyclo[2.2.2]octane scaffold imparts unique conformational properties to molecules.
Detailed research on the hydrogenation of various derivatives of this compound has demonstrated the robustness of this synthetic strategy. For example, the hydrogenation of amino-substituted derivatives has been successfully achieved, yielding the corresponding saturated amino acids. mdpi.com Similarly, dicarboxylic acid anhydride derivatives of the bicyclo[2.2.2]oct-5-ene system have been effectively hydrogenated to their saturated counterparts. google.com These examples underscore the general applicability of catalytic hydrogenation for the saturation of the bicyclo[2.2.2]oct-5-ene core.
Table 1: Examples of Hydrogenation of Bicyclo[2.2.2]oct-5-ene Derivatives
| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure | Time (h) | Product | Yield (%) |
| 1,4-diacetoxybicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride | Not specified | Not specified | Not specified | Not specified | Not specified | 1,4-diacetoxybicyclo[2.2.2]octane-2,3-dicarboxylic acid anhydride | Not specified google.com |
| di-endo-3-Aminothis compound | Pd/C | Ethanol | Not specified | Not specified | Not specified | cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid | Not specified mdpi.com |
| Unsaturated Anhydride Derivative | Platinum Oxide | Tetrahydrofuran | 50 | Slight positive H₂ pressure | 1 | Saturated Anhydride Derivative | 88.4 google.com |
| A tricyclic derivative containing a bicyclo[2.2.2]octene moiety | 10% Pd/C | Not specified | Not specified | H₂ | Not specified | Partially saturated derivative | 96 rsc.org |
The stereochemistry of the hydrogenation typically results in the syn-addition of hydrogen from the less sterically hindered face of the double bond, although the specifics can be influenced by the substitution pattern on the bicyclic ring. The straightforward nature and high efficiency of this reaction make it a fundamental tool in the synthetic manipulation of this compound and its derivatives.
Structural Elucidation and Conformational Analysis of Bicyclo 2.2.2 Oct 5 Ene 2 Carboxylic Acid Derivatives
Advanced Spectroscopic Characterization Methods
Spectroscopic methods are paramount in the structural elucidation of bicyclo[2.2.2]oct-5-ene-2-carboxylic acid and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer a wealth of information regarding the molecular skeleton, functional groups, and the relative arrangement of atoms in space.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For derivatives of this compound, ¹H and ¹³C NMR are routinely employed to determine their complex stereochemical features. The stereochemistry and relative configurations of these synthesized compounds are often determined by NMR spectroscopy. researchgate.netmdpi.com
Proton NMR (¹H NMR) is instrumental in assigning the stereochemistry of this compound derivatives. The chemical shifts (δ) and coupling constants (J) of the protons are highly sensitive to their local electronic and spatial environments. For instance, the stereochemistry of adducts formed from Diels-Alder reactions can be confirmed by analyzing the ¹H NMR spectrum. cdnsciencepub.com A notable feature in some derivatives is the long-range "W" coupling observed between specific protons, which is only possible with a particular stereochemistry, confirming, for example, an endo addition in a Diels-Alder reaction. cdnsciencepub.com
The relative configuration of substituents on the bicyclic framework can be deduced from the observed nuclear Overhauser effect (NOE) enhancements. For example, in derivatives of 3-aminothis compound, NOE intensity enhancements between H-7endo and H-2 upon saturation of the other are definitive proof of the endo position of the C-2 substituent. researchgate.net
Table 1: Representative ¹H NMR Chemical Shift Data for a this compound Derivative.
| Proton | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
|---|---|---|
| H-1 | 2.58 | m |
| H-2 | 1.95 | m |
| H-3 | 4.08-4.23 | m |
| H-4 | 2.70 | m |
| H-5 | 6.12-6.21 | m |
| H-6 | 6.44 | t, J = 7.3 |
| H-7 | 0.92-1.06 | m |
| H-8 | 1.36-1.52 | m |
Data sourced from a study on ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate derivatives. mdpi.com
Carbon-13 NMR (¹³C NMR) spectroscopy provides crucial information for elucidating the carbon skeleton of this compound derivatives. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents. The number of distinct signals in the ¹³C NMR spectrum reveals the molecular symmetry.
For example, in certain derivatives, the methylene (B1212753) carbon atoms of the bicyclo[2.2.2]octane skeleton can produce a strong, single signal, simplifying spectral interpretation. The positions of the olefinic carbons (C-5 and C-6) and the carbonyl carbon of the carboxylic acid group are particularly diagnostic. The stereochemistry of the molecule influences the chemical shifts; for instance, a change in the configuration at C-2 can lead to noticeable shifts in the signals of neighboring carbons due to the β-effect. researchgate.net
Table 2: Representative ¹³C NMR Chemical Shift Data for a this compound Derivative.
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 33.6 |
| C-2 | 51.5 |
| C-3 | 53.1 |
| C-4 | 49.3 |
| C-5 | 132.8 |
| C-6 | 135.7 |
| C-7 | 23.3 |
| C-8 | 24.3 |
| C=O | 173.8 |
Data sourced from a study on ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate derivatives. mdpi.com
A detailed analysis of proton-proton coupling constants (³J(H,H)) is a cornerstone for determining the relative configurations of substituents in this compound derivatives. researchgate.netresearchgate.net The magnitude of the vicinal coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. This relationship allows for the differentiation between endo and exo isomers.
The chemical shifts of protons are also significantly affected by the stereochemistry. For instance, deshielding steric compression effects from nearby bulky groups can cause large downfield shifts for certain protons, providing corroborating evidence for stereochemical assignments. cdnsciencepub.com The combination of coupling constant analysis and chemical shift data from both ¹H and ¹³C NMR provides a robust method for establishing the relative stereochemistry of these complex molecules. researchgate.net
Infrared (IR) Spectroscopy for Functional Group and Structural Characterization
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and its derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds.
The most characteristic absorption for the carboxylic acid moiety is the strong C=O stretching vibration, typically observed in the region of 1700-1725 cm⁻¹. The O-H stretch of the carboxylic acid appears as a broad band in the 2500-3300 cm⁻¹ range. For derivatives, the presence of other functional groups can also be confirmed. For example, in amino derivatives, the N-H stretching vibrations can be observed. researchgate.net The C=C stretching vibration of the double bond in the bicyclic system typically appears around 1630-1680 cm⁻¹. The structural assignments of these compounds can be established based on their IR, UV, and ¹H NMR spectra. cdnsciencepub.com
X-ray Crystallography for Absolute and Relative Stereochemical Determination
While NMR and IR spectroscopy provide invaluable information about connectivity and relative stereochemistry, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute and relative stereochemistry. researchgate.netresearchgate.netresearchgate.net
By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, a detailed electron density map can be generated. This map reveals the precise positions of all atoms in the crystal lattice, allowing for the determination of bond lengths, bond angles, and torsional angles. This technique is particularly crucial for establishing the absolute configuration of chiral molecules, which is often accomplished by resolving enantiomers and analyzing the crystal structure of a single enantiomer. mdpi.com X-ray crystallographic studies have been pivotal in confirming the stereochemical assignments made by NMR spectroscopy for various derivatives of this compound. researchgate.netmdpi.comresearchgate.net
Investigations into endo/exo Isomerism and Configurational Stability
The stereochemistry of substituents on the bicyclo[2.2.2]octene framework is a critical aspect of its chemistry, leading to the formation of endo and exo isomers. These diastereomers exhibit different spatial arrangements of the carboxylic acid group relative to the double bond and the ethano bridges. The synthesis and characterization of derivatives such as 3-endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic acid and di-endo-3-aminothis compound have been pivotal in understanding this isomerism. nih.govresearchgate.netnih.govnih.gov
The differentiation between these isomers is not trivial and relies on sophisticated analytical techniques. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy is employed for structural elucidation. nih.govnih.gov The relative configurations of the substituents can be determined by analyzing the proton-proton coupling constants (³J(H,H)). nih.govnih.gov For instance, in bicyclo[2.2.2]octene systems, the coupling constants for protons in a symmetric exo,exo arrangement typically fall within the range of 8.0–8.6 Hz. nih.gov In contrast, asymmetric isomers, such as an endo,exo pair, would show different coupling constants for protons syn (on the same side as) and anti (on the opposite side of) the double bond, with the syn protons exhibiting significantly larger coupling constants (9.9–10.4 Hz). nih.gov This distinction is possible because of the fixed geometry of the bicyclic system.
The following table provides an interactive summary of the typical NMR coupling constants used to distinguish between symmetric and asymmetric isomers in bicyclo[2.2.2]octene derivatives. nih.gov
| Isomer Type | Proton Pair | Typical ³J(H,H) Coupling Constant (Hz) |
| Symmetric (exo,exo) | anti to double bond | 8.0 - 8.6 |
| Asymmetric (endo,exo) | anti to double bond | 7.4 - 8.0 |
| Asymmetric (endo,exo) | syn to double bond | 9.9 - 10.4 |
This table is based on data for bicyclo[2.2.2]octene derivatives fused with larger carbocycles, providing a model for interpreting the spectra of related compounds.
In addition to NMR, single-crystal X-ray crystallography provides definitive proof of the stereochemistry and relative configurations of these molecules. nih.govnih.gov Studies involving the resolution of racemic mixtures have led to the successful synthesis of configurationally stable enantiomers, such as the enantiomers of 2,3-diendo-3-aminothis compound. nih.govnih.govmdpi.com The stability of these isomers under various conditions underscores the rigidity of the bicyclic framework, which prevents easy interconversion between endo and exo forms.
Conformational Studies and Strain Analysis within the Bicyclic System
The bicyclo[2.2.2]octane skeleton, which forms the core of this compound, is a subject of significant interest due to its unique conformational properties and inherent ring strain. Unlike flexible cyclohexane (B81311) rings, the bicyclo[2.2.2]octane system is conformationally rigid. Early studies debated whether the molecule possesses a fully eclipsed conformation with D₃ symmetry or if it adopts a slightly twisted conformation to alleviate some torsional strain. gatech.edu
The primary source of strain within this system is torsional strain, arising from the eclipsed arrangement of hydrogens on adjacent carbon atoms across the ethano bridges. gatech.edu If the molecule were perfectly eclipsed, this strain would be significant. Calculations based on the internal rotation barrier of ethane (B1197151) suggest this could be as high as 8.7 kcal/mol. gatech.edu More comprehensive calculations have estimated the total strain energy of liquid bicyclo[2.2.2]octane to be approximately 9.2 kcal/mol. gatech.edu This inherent strain is a crucial factor that influences the reactivity and stability of its derivatives. acs.orgescholarship.org For instance, the interplay between ring strain and the stability of radical intermediates can dictate the outcome of chemical reactions, leading to rearrangements to less strained systems like the bicyclo[3.2.1]octene framework under certain conditions. escholarship.org
The following interactive table details a comparative analysis of strain energy within the bicyclo[2.2.2]octane system.
| Bicyclic System | Total Strain Energy (kcal/mol) | Bridgehead Angle Strain (%) | Torsional Strain (%) |
| Bicyclo[2.2.2]octane | 9.2 | Data not available | Data not available |
Microwave spectroscopy studies on related compounds, such as 1-chlorobicyclo[2.2.2]octane, have suggested that any angle of twist away from the ideal eclipsed conformation is very small, indicating a structure that is very close to having D₃ symmetry. gatech.edu This high degree of symmetry and rigidity are defining features of the bicyclo[2.2.2]octene framework.
Reaction Mechanisms and Reactivity Studies of Bicyclo 2.2.2 Oct 5 Ene 2 Carboxylic Acid
Acid-Catalyzed Cyclization and Rearrangement Processes
In the presence of acid, the alkene and carboxylic acid functionalities within the same molecule can interact, leading to intramolecular cyclization and subsequent rearrangements. This process is a hallmark of the compound's reactivity, yielding a variety of lactone products.
The acid-catalyzed cyclization of endo-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid results in a mixture of three isomeric lactones. proquest.comresearchgate.net This reaction is initiated by the protonation of the double bond, which generates a secondary carbocation. The intramolecular attack of the carboxylic acid group's carbonyl oxygen onto this carbocation leads to the formation of a γ-lactone.
The initial product formed is typically 6-endo-hydroxybicyclo[2.2.2]octane-2-endo-carboxylic acid γ-lactone. researchgate.net However, this species can undergo further acid-catalyzed rearrangements. These isomeric lactones are found to have varying stabilities and can be interconverted under acidic conditions, although their simultaneous decomposition can complicate experimental equilibrium studies. proquest.com Molecular mechanics studies have been employed to investigate the relative stabilities and the mechanism of interconversion among these lactones. proquest.com
A significant feature of the acid-catalyzed cyclization is the skeletal rearrangement of the bicyclo[2.2.2]octyl framework to the thermodynamically more stable bicyclo[3.2.1]octyl system. researchgate.netacs.org This rearrangement occurs via the carbocation intermediate formed during the initial protonation of the double bond. A Wagner-Meerwein shift, involving the migration of one of the ethano bridge bonds, facilitates the ring expansion of the six-membered ring and contraction of the other, leading to the bicyclo[3.2.1]octyl cation.
This rearrangement pathway accounts for the formation of two of the three isomeric lactones observed in the reaction mixture. researchgate.net These have been identified as 3(a)-hydroxybicyclo[3.2.1]octane-6-endo-carboxylic acid γ-lactone and 2-hydroxybicyclo[3.2.1]octane-7-endo-carboxylic acid γ-lactone through chemical degradation studies. researchgate.net
To further elucidate the complex mechanisms of these acid-catalyzed reactions, deuterium (B1214612) incorporation studies have been conducted. researchgate.net By observing the position of deuterium atoms in the resulting lactone products when the reaction is carried out in a deuterated acidic medium, researchers can trace the pathways of the carbocation intermediates and the rearrangement processes. These studies provide crucial evidence for the proposed mechanisms of both the lactone formation and the bicyclo[2.2.2]octyl to bicyclo[3.2.1]octyl interconversion, confirming the nature of the cationic species involved. researchgate.net
Oxidative Decarboxylation Reactions and Associated Rearrangements
The oxidative decarboxylation of bicyclo[2.2.2]octane carboxylic acid derivatives, particularly dicarboxylic acids, using reagents like lead tetraacetate, is a key transformation. researchgate.netcdnsciencepub.comcdnsciencepub.com This reaction often proceeds with accompanying skeletal rearrangements. For instance, the treatment of certain bicyclo[2.2.2]octane dicarboxylic acids with lead tetraacetate results in a mixture of products, with a significant portion arising from rearrangement to a bicyclo[3.2.1]octane system. researchgate.netcdnsciencepub.comcdnsciencepub.com
The proposed mechanism for this rearrangement involves the oxidative decarboxylation of one of the carboxylic acid groups to generate a carbocation intermediate. researchgate.netcdnsciencepub.comcdnsciencepub.com This cation can then undergo a 1,2-acyl migration, leading to the rearranged bicyclo[3.2.1]octane skeleton. researchgate.netcdnsciencepub.comcdnsciencepub.com The product distribution can be influenced by the specific substrate and reaction conditions. In some cases, the use of other reagents, such as bis(triphenylphosphino)nickel dicarbonyl, can promote the decarboxylation while suppressing the rearrangement, yielding the unrearranged bicyclo[2.2.2]octenone. researchgate.netcdnsciencepub.comcdnsciencepub.com
Table 1: Products of Oxidative Decarboxylation of Bicyclo[2.2.2]octane Dicarboxylic Acid Derivatives
| Reagent | Substrate Derivative | Major Product Type | Reference |
|---|---|---|---|
| Lead Tetraacetate | 5-exo-acetoxy-1,5-endo-dimethyl-6-oxobicyclo[2.2.2]octane-anti-2,3-dicarboxylic acid | Rearranged Bicyclo[3.2.1]octane system | researchgate.net |
| Lead Tetraacetate | Keto dicarboxylic acid 18b | Rearranged Bicyclo[3.2.1]octane system and 1,8,8-trimethylbicyclo[2.2.2]oct-5-en-2-one | cdnsciencepub.comcdnsciencepub.com |
Electrophilic and Nucleophilic Additions to the Double Bond
The double bond in Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid and its derivatives is susceptible to both electrophilic and nucleophilic attack, allowing for a wide range of functionalizations. nih.govsmolecule.comresearchgate.net
A prominent example of an electrophilic addition is stereoselective iodolactonization. nih.govresearchgate.net Treating N-Boc-protected endo-3-aminothis compound with iodine under two-phase conditions leads to the formation of an iodolactone. nih.govresearchgate.net This reaction proceeds via the initial formation of an iodonium (B1229267) ion intermediate, which is then attacked intramolecularly by the carboxylate group in a stereoselective manner. Other electrophilic reagents, such as N-Bromosuccinimide, can also be used to initiate additions to the double bond. acs.org Furthermore, the olefinic bond can be functionalized through epoxidation or reduced via catalytic hydrogenation. smolecule.comresearchgate.net
Nucleophilic additions to the bicyclo[2.2.2]octene system have also been studied. For example, the reaction of pyrrolidine (B122466) with bicyclo[2.2.2]oct-2-ene-2-carbonitrile results in the exclusive formation of the trans-addition product, demonstrating the influence of the bicyclic framework on the reaction's stereochemistry. researchgate.net
Regioselectivity and Stereoselectivity in Complex Transformations
The rigid bicyclic structure of the molecule imposes significant steric and electronic constraints that govern the regioselectivity and stereoselectivity of its reactions.
The Diels-Alder reaction used to synthesize the bicyclo[2.2.2]octene skeleton itself is highly diastereoselective, leading predominantly to the di-endo product. nih.gov In subsequent transformations, the approach of reagents is often directed to the less sterically hindered exo face of the molecule. cdnsciencepub.com
In electrophilic additions, such as iodolactonization, the stereochemistry is tightly controlled, resulting in a specific lactone isomer. nih.govresearchgate.net The regioselectivity of these additions can also be influenced by remote substituents. The carboxyl group or its derivatives can exert through-space or through-bond electronic effects that direct the attacking electrophile to a specific carbon of the double bond. acs.org The high stereoselectivity of the Diels-Alder reaction between 6-acetoxy-2,6-dimethyl-2,4-cyclohexadienone and maleic anhydride (B1165640), which gives a single adduct, is attributed to a combination of orbital overlap, steric effects, and van der Waals–London forces. cdnsciencepub.com This control over the reaction outcome is a critical aspect of the synthetic utility of bicyclo[2.2.2]octene derivatives.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| endo-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid |
| 6-endo-hydroxybicyclo[2.2.2]octane-2-endo-carboxylic acid γ-lactone |
| 3(a)-hydroxybicyclo[3.2.1]octane-6-endo-carboxylic acid γ-lactone |
| 2-hydroxybicyclo[3.2.1]octane-7-endo-carboxylic acid γ-lactone |
| Lead tetraacetate |
| Bis(triphenylphosphino)nickel dicarbonyl |
| 5-exo-acetoxy-1,5-endo-dimethyl-6-oxobicyclo[2.2.2]octane-anti-2,3-dicarboxylic acid |
| 1,8,8-trimethylbicyclo[2.2.2]oct-5-en-2-one |
| N-Boc-endo-3-aminothis compound |
| Iodine |
| N-Bromosuccinimide |
| Pyrrolidine |
| Bicyclo[2.2.2]oct-2-ene-2-carbonitrile |
| 6-acetoxy-2,6-dimethyl-2,4-cyclohexadienone |
Retro-Diels-Alder Reactions of Derived Compounds
The bicyclo[2.2.2]oct-5-ene framework, including derivatives of this compound, is known to undergo retro-Diels-Alder (rDA) reactions under thermal or other energetic conditions. This pericyclic reaction involves the fragmentation of the bicyclic system into a 1,3-cyclohexadiene (B119728) and a dienophile. The facility of this reaction is influenced by the stability of the fragments formed and the nature of the substituents on the bicyclic core. Research in this area has particularly focused on heterocyclic derivatives, where the rDA reaction serves as a strategic step in the synthesis of functionalized monocyclic heterocyles.
Detailed studies on derivatives of di-endo-3-aminothis compound have provided significant insights into the scope and limitations of the rDA reaction for this class of compounds. Tricyclic pyrimidinone and quinazolinone derivatives, synthesized from the parent amino acid, have been investigated for their thermal stability and propensity to undergo cycloreversion. mdpi.comresearchgate.netnih.gov
One notable example involves the thermal behavior of 5,8-ethano-3-phenyl-2-thioxo-2,3,r-4a,t-5,t-8,c-8a-hexahydroquinazolin-4(1H)-one, a thioxo-pyrimidinone derivative. Upon heating to its melting point, this compound readily decomposes, splitting off cyclopentadiene (B3395910) to yield the corresponding monocyclic 2,3-dihydro-2-thioxopyrimidin-4(1H)-one. researchgate.net This reaction highlights the utility of the bicyclo[2.2.2]octene moiety as a protecting group for a double bond, which can be removed thermally to generate the desired unsaturated heterocyclic system. researchgate.net
However, not all derivatives exhibit the same reactivity. For instance, the analogous 2-(4-chlorophenyl)-5,8-ethano-r-4a,t-5,t-8,c-8a-tetrahydroquinazolin-4(3H)-one was found to be stable under similar thermal conditions, indicating that the substitution pattern on the heterocyclic ring plays a crucial role in the facility of the retro-Diels-Alder reaction. mdpi.comresearchgate.net
More recent research has explored the use of continuous-flow (CF) technology to carry out these retro-Diels-Alder reactions in a more controlled and efficient manner. nih.gov While many of these studies have focused on the closely related norbornene-fused systems, the principles are directly applicable to bicyclo[2.2.2]octene derivatives. The CF method allows for rapid heating to high temperatures with short residence times, which can favor the desired rDA pathway while minimizing side reactions and decomposition of the products. nih.gov This technique has been successfully applied to generate various pyrimidinones (B12756618), which are of interest due to their potential biological activities. nih.govresearchgate.net
Flash vacuum pyrolysis (FVP) is another technique employed for inducing retro-Diels-Alder reactions. It involves subliming a substrate through a heated tube under high vacuum. mdpi.comresearchgate.net This method has been used for the fragmentation of various bicyclic systems, although specific applications to derivatives of this compound are less commonly reported than for their norbornene counterparts. The high temperatures and low pressures of FVP can effectively promote the desired cycloreversion to stable fragments. mdpi.com
The following table summarizes the findings from reactivity studies on the retro-Diels-Alder reactions of specific compounds derived from this compound and related structures.
Interactive Data Table: Retro-Diels-Alder Reactivity of Derived Compounds
| Starting Compound | Reaction Conditions | Products | Outcome | Reference |
| 5,8-Ethano-3-phenyl-2-thioxo-2,3,r-4a,t-5,t-8,c-8a-hexahydroquinazolin-4(1H)-one | Heated to melting point | Cyclopentadiene and 2,3-dihydro-2-thioxopyrimidin-4(1H)-one | Successful decomposition | researchgate.net |
| 2-(4-Chlorophenyl)-5,8-ethano-r-4a,t-5,t-8,c-8a-tetrahydroquinazolin-4(3H)-one | Thermal (heating) | No reaction | Unsuccessful | mdpi.comresearchgate.net |
| Spiro[2-t-Butyl-1,3-dioxolan-4-one-5,2′-bicyclo[2.2.2]oct-5′-ene] | Flash Vacuum Pyrolysis (FVP) at 550 °C | Not specified | Not specified | mdpi.com |
| Various norbornene-fused pyrimidinones (analogous systems) | Continuous-flow, 210-250 °C | Cyclopentadiene and corresponding pyrimidinones | Successful with high yields | nih.gov |
Computational and Theoretical Chemistry Studies on Bicyclo 2.2.2 Oct 5 Ene 2 Carboxylic Acid
Molecular Mechanics (MM2, MM3) Calculations for Energy and Stability Assessments
Molecular mechanics methods, particularly MM3, have been employed to investigate the conformational energetics and stability of derivatives of bicyclo[2.2.2]oct-5-ene-2-carboxylic acid. A notable application is the study of lactones formed from the endo-isomer of the acid. acs.org These calculations are crucial for understanding the steric and strain energies associated with the bicyclic system and its reaction products.
Researchers have utilized MM3 force field calculations to determine the structures and relative stabilities of various lactone isomers that can be produced from the acid-catalyzed cyclization of endo-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid. acs.org The computational analysis helps to predict which isomeric products are energetically favored, complementing experimental findings on reaction outcomes.
Table 1: Application of MM3 Calculations to this compound Derivatives
| Studied System | Computational Method | Key Findings | Reference |
|---|
Quantum Chemical Approaches for Electronic Structure and Reactivity Prediction
Quantum chemical methods provide a more detailed picture of the electronic distribution and reactivity of bicyclo[2.2.2]octane systems. Density Functional Theory (DFT), using functionals like B3LYP, and ab initio methods such as MP2, have been applied to calculate properties like gas-phase acidities and to understand the electronic effects within the molecule. acs.orgresearchgate.net
These calculations have successfully predicted the acidities of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, showing good agreement with experimental gas-phase data. researchgate.net Theoretical studies have confirmed that the acidity of these compounds is primarily governed by field/inductive effects rather than resonance, a direct consequence of the saturated bicyclic structure. acs.org The application of concepts like the charge of the substituent active region (cSAR) using B3LYP/6-311++G** calculations helps to quantify these inductive interactions. semanticscholar.org
Table 2: Quantum Chemical Methods in the Study of Bicyclo[2.2.2]octane Carboxylic Acids
| Method | Basis Set | Property Investigated | Key Findings | Reference |
|---|---|---|---|---|
| MP2 | 6-311++G** | Gas-phase acidities | Calculated acidities show good agreement with experimental values. | researchgate.net |
| B3LYP | 6-311++G** | Substituent effect | Quantified inductive interactions through the charge of the substituent active region (cSAR) concept. | semanticscholar.org |
Investigation of Substituent Effects and Inductive Properties
The bicyclo[2.2.2]octane framework is an ideal model for studying the transmission of non-conjugative electronic effects. acs.org Its rigid structure prevents resonance interactions between substituents at different positions, allowing for the isolation and quantification of through-bond or through-space inductive/field effects. semanticscholar.orgelsevier.es
Studies on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids were instrumental in developing the concept of inductive substituent constants (σI). acs.orgsemanticscholar.org The ionization constants of these acids correlate strongly with the field/inductive parameters of the substituents. For instance, the acidity is significantly altered by substituents at the bridgehead position, demonstrating a clear transmission of electronic effects through the molecular framework. Comparing the substituent effects in the bicyclo[2.2.2]octane series to those in benzene (B151609) derivatives reveals the distinct nature of these interactions; the effect in phenyl derivatives is approximately 1.7 times stronger because it involves both inductive and resonance components. acs.orgsemanticscholar.org
Modeling of Reaction Pathways and Transition States
Computational modeling is essential for elucidating the complex reaction mechanisms that this compound and its derivatives can undergo. These reactions often involve the formation of intricate polycyclic intermediates and products. researchgate.netmdpi.com
One key reaction is the stereoselective iodolactonization of N-protected endo-3-aminothis compound, which proceeds through a γ-lactone intermediate. researchgate.netmdpi.comresearchgate.net Theoretical models can be used to map the potential energy surface of such reactions, identifying the transition state structures and calculating the activation barriers for each step.
Furthermore, computational studies on related systems, such as the Diels-Alder reaction between ethylene (B1197577) and furan (B31954) derivatives to form bicyclo[2.2.2]octene structures, have been used to investigate reaction energetics and pathways. acs.org Force field modeling has also been applied to analyze the transition structures of intramolecular ene reactions, which are relevant to the reactivity of the double bond in the bicyclo[2.2.2]oct-5-ene system. acs.org These computational approaches provide a molecular-level understanding of stereoselectivity and product distribution in reactions involving this bicyclic scaffold.
Advanced Chromatographic Separation and Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation
High-Performance Liquid Chromatography (HPLC) is a primary technique for the direct enantiomeric separation of bicyclic compounds. nih.govresearchgate.net The successful resolution of enantiomers is highly dependent on the selection of the chiral stationary phase (CSP) and the optimization of mobile phase conditions. kisti.re.kr For bicyclo[2.2.2]octane-based amino acids, which are structurally related to bicyclo[2.2.2]oct-5-ene-2-carboxylic acid, direct HPLC separation has been successfully developed. nih.govresearchgate.net
These separations are performed using various HPLC modes, including reversed-phase, polar organic, and polar ionic modes, to achieve baseline resolution. nih.govresearchgate.net The composition of the mobile phase, including the use of organic modifiers, acids, and bases, is a critical factor that is investigated to optimize separation. nih.govresearchgate.net For instance, the enantiomeric excess (ee) of derivatives of 3-aminothis compound has been determined using HPLC with a Daicel Chiralcel OD-H column. nih.gov The choice of mobile phase can range from standard normal-phase eluents like n-hexane/2-propanol to polar organic modes using methanol (B129727) or ethanol (B145695). mdpi.com
The following table summarizes typical HPLC conditions used for the separation of related bicyclic acid enantiomers, demonstrating the parameters that would be considered for this compound.
Table 1: HPLC Parameters for Enantioseparation of Bicyclic Compounds
| Compound Type | Chiral Stationary Phase (CSP) | Mobile Phase | Mode | Reference |
|---|---|---|---|---|
| Bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids | Chirobiotic T, T2, TAG, R | Methanol/Water or Acetonitrile/Water with acid/base modifiers | Reversed-Phase, Polar Organic, Polar Ionic | nih.govresearchgate.net |
| Bicyclo[2.2.2]octane-based 3-amino-2-carboxylic acids | Zwitterionic (quinine/quinidine (B1679956) based) | Methanol with acid/base additives | Polar-Ionic | kisti.re.kr |
| Bicyclic β-lactam ureas | Cellulose-SB, Cellulose-SC | n-hexane/2-PrOH (9:1, v/v) | Normal Phase | mdpi.com |
Development and Application of Chiral Stationary Phases for Bicyclic Compounds
The core of chiral HPLC is the chiral stationary phase (CSP), which creates a chiral environment enabling differential interaction with enantiomers. wikipedia.org The development of effective CSPs is crucial for the separation of rigid molecules like bicyclic compounds. hal.science Several classes of CSPs have proven effective for resolving bicyclo[2.2.2]octane derivatives.
Macrocyclic Glycopeptide CSPs: Chiral stationary phases based on macrocyclic glycopeptides like teicoplanin and vancomycin (B549263) (e.g., Chirobiotic T, T2, TAG) are highly versatile. nih.govsigmaaldrich.com They have been successfully used for the enantioseparation of bicyclo[2.2.2]octane-based amino acids under reversed-phase, polar organic, and polar ionic conditions. nih.govresearchgate.net These CSPs offer multiple interaction mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation. sigmaaldrich.com
Polysaccharide-Based CSPs: CSPs derived from polysaccharides, particularly cellulose (B213188) and amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support, are widely applicable in chiral separations. wikipedia.org Columns such as Cellulose-SB and Cellulose-SC have been used for the baseline separation of bicyclic β-lactam compounds. mdpi.com Their broad enantiorecognition ability stems from the complex stereochemistry and the presence of numerous chiral centers within the polymer structure, which allows for interactions via hydrogen bonds and steric effects. wikipedia.org
Zwitterionic CSPs: Zwitterionic CSPs, often based on Cinchona alkaloids like quinine (B1679958) and quinidine combined with a chiral sulfonic acid, are effective for separating amphoteric molecules such as amino acids. kisti.re.kr Procedures have been developed for the direct HPLC enantiomer separation of bicyclo[2.2.2]octane-based 3-amino-2-carboxylic acids using these types of columns in a polar-ionic mode. kisti.re.krresearchgate.net
Table 2: Chiral Stationary Phases for Bicyclic Compound Separation
| CSP Class | Specific Examples | Target Bicyclic Analytes | Primary Interaction Sites | Reference |
|---|---|---|---|---|
| Macrocyclic Glycopeptide | Chirobiotic T, Chirobiotic V | Bicyclo[2.2.2]octane amino acids | Peptide backbone, sugar moieties, ionic groups | nih.govresearchgate.netsigmaaldrich.com |
| Polysaccharide-based | Cellulose-SB, Cellulose-SC, Amylose-SA | Bicyclic β-lactams, various racemates | Carbamate groups on polysaccharide backbone | mdpi.comwikipedia.org |
| Zwitterionic | Quinine/Quinidine-sulfonic acid based | Bicyclo[2.2.2]octane amino acids | Anionic and cationic exchange sites | kisti.re.kr |
Mechanistic Investigations of Chiral Recognition and Separation
The separation of enantiomers on a chiral stationary phase is governed by the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. wikipedia.orgelementlabsolutions.com The difference in the stability of these complexes leads to different retention times and, thus, separation. elementlabsolutions.com The specific interactions responsible for chiral recognition are multifaceted and depend on the structures of both the analyte and the CSP.
For bicyclic compounds, several key interactions are involved:
Hydrogen Bonding: The carboxylic acid and any amino groups on the bicyclic structure can act as hydrogen bond donors and acceptors, interacting with corresponding sites on the CSP, such as the amide linkages in glycopeptide or polysaccharide CSPs. wikipedia.orgsigmaaldrich.com
Ionic Interactions: In the case of zwitterionic or ion-exchange CSPs, electrostatic attractions between charged groups on the analyte (e.g., the carboxylate anion and a protonated amine) and the CSP are primary drivers of retention and selectivity. kisti.re.krsigmaaldrich.com
π-π Interactions: While the bicyclo[2.2.2]octene core itself is not aromatic, substituents containing aromatic rings would allow for π-π stacking interactions with aromatic moieties on the CSP.
Steric Interactions: The rigid, three-dimensional shape of the bicyclo[2.2.2]octane framework plays a crucial role. Enantiomers will fit differently into the chiral cavities or grooves of the CSP, leading to steric hindrance for one enantiomer over the other. wikipedia.org This is a key factor in polysaccharide and macrocyclic antibiotic-based separations.
Thermodynamic studies, which investigate the effect of column temperature on retention and separation, reveal the driving forces behind the process. For the enantioseparation of bicyclo[2.2.2]octane-based amino acids on macrocyclic glycopeptide phases, the separation was found to be enthalpically driven in reversed-phase and polar organic modes. nih.govresearchgate.net However, under polar-ionic conditions, entropically driven separations were also observed, indicating a more complex mechanism where changes in the ordering of the solvent and ions play a significant role. nih.govresearchgate.net
Applications of Bicyclo 2.2.2 Oct 5 Ene 2 Carboxylic Acid As Molecular Scaffolds and Building Blocks in Organic Synthesis
Utility in the Synthesis of Structurally Constrained Amino Acids and Peptidomimetics
The bicyclo[2.2.2]octane framework is a key structural element for creating non-natural, conformationally restricted amino acids. uni-regensburg.deacs.org These cyclic amino acids (CAAs) are characterized by fixed bond lengths and torsional angles compared to their natural counterparts like proline. uni-regensburg.de This rigidity is highly sought after in medicinal chemistry and materials science, as it can lead to compounds with enhanced biological activity, stability, and receptor selectivity. uni-regensburg.de
Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid serves as a precursor to a variety of bicyclic β-amino acids. For instance, di-endo-3-aminothis compound can be prepared from the Diels-Alder adduct of 1,3-cyclohexadiene (B119728) and maleic anhydride (B1165640), which is a related starting material. mdpi.comsemanticscholar.org This amino acid and its derivatives, once synthesized, become robust building blocks. Their incorporation into peptides generates peptidomimetics—molecules that mimic the structure and function of natural peptides but often have improved pharmacological properties. The rigid bicyclic scaffold helps to lock the peptide backbone into a specific conformation, which can be crucial for binding to biological targets. nih.gov
Research has focused on the synthesis of various enantiomerically enriched bicyclo[2.2.2]octane β-amino acid derivatives. nih.gov These compounds are then used as building blocks for modified analogues of pharmacologically active peptides. nih.gov The synthesis often involves functionalization of the core bicyclic structure to introduce amino groups and other functionalities, leading to a diverse library of constrained amino acids.
| Derivative Synthesized | Starting Material/Method | Key Structural Feature | Reference |
| di-endo-3-Aminothis compound | Hoffman degradation of carboxamide from di-endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride | Unsaturated bicyclic β-amino acid | mdpi.com, semanticscholar.org |
| cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid | Hydrogenation of the corresponding unsaturated amino acid | Saturated bicyclic β-amino acid | mdpi.com |
| Enantiomers of 3-endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic acid | Resolution of the racemic ethyl ester with O,O'-dibenzoyltartaric acid | Enantiomerically pure unsaturated bicyclic β-amino acid | nih.gov |
| all-endo-3-amino-5-hydroxybicyclo[2.2.2]octane-2-carboxylic acid | Stereoselective functionalization of an N-protected derivative of endo-3-aminothis compound | Hydroxy-substituted saturated bicyclic β-amino acid | nih.gov |
Role in the Construction of Foldamers with Heterogeneous Backbones
Foldamers are non-natural oligomers with a strong propensity to adopt specific, well-defined secondary structures, similar to proteins and nucleic acids. nih.govosti.gov The design of novel foldamers is a rapidly growing field, offering unique molecular scaffolds for various applications. nih.govfigshare.com One powerful strategy in foldamer design is the use of heterogeneous backbones, which incorporate more than one type of monomer subunit. nih.govnih.gov
Amino acid derivatives of this compound are excellent candidates for inclusion in foldamer backbones. acs.org Their rigid, bicyclic nature acts as a turn-inducing element, forcing the oligomer chain to adopt a predictable conformation, such as a helix. acs.org By alternating these constrained bicyclic β-amino acids with flexible, natural α-amino acids, chemists can create heterogeneous backbones with novel folding patterns. nih.gov This approach allows for the creation of a much larger variety of potential foldamer structures compared to using homogeneous backbones of only α- or β-amino acids. nih.gov
For example, oligopeptides with regular 1:2 or 2:1 patterns of α- and β-amino acid residues have been shown to form distinct helical conformations. osti.govfigshare.com The bicyclo[2.2.2]octane unit, with its reduced conformational freedom, strongly influences the spatial orientation of adjacent building blocks, thereby stabilizing unique secondary structures. acs.org This strategy combines the conformational control offered by the bicyclic monomer with the vast chemical diversity available from commercial α-amino acids. nih.gov
Precursor and Intermediate in the Synthesis of Complex Polycyclic Structures
The this compound framework is not only a scaffold itself but also a valuable intermediate for the construction of more elaborate polycyclic and heterocyclic systems. mdpi.comarkat-usa.org The inherent functionalities—a carboxylic acid and a reactive double bond—provide convenient handles for further chemical transformations.
One common strategy involves the functionalization of the olefinic bond. For example, the stereoselective iodolactonization of N-Boc-endo-3-aminothis compound (a derivative of the title compound) yields a tricyclic iodolactone. mdpi.comsemanticscholar.org This intermediate can be further manipulated, for instance, by reduction to remove the iodine, affording an N-Boc lactone. mdpi.com Such transformations are key steps in building complex molecules with defined stereochemistry.
Furthermore, derivatives of this compound can undergo cyclization reactions to form novel heterocyclic structures. The β-amino ester derived from di-endo-3-aminothis compound can be cyclized via acid catalysis after reaction with an isothiocyanate, leading to the formation of tricyclic pyrimidinones (B12756618). mdpi.comnih.gov These reactions demonstrate the utility of the bicyclic core as a template to assemble more complex, fused ring systems. The bicyclo[2.2.2]octene skeleton is found in many complex natural products and biologically active molecules, making the title compound a strategic starting point for their total synthesis. arkat-usa.org
Design and Synthesis of Chiral Intermediates for Organic Transformations
Many applications in organic synthesis, particularly in the pharmaceutical industry, require enantiomerically pure compounds. This compound and its derivatives are often synthesized as racemic mixtures, and their resolution into individual enantiomers is a critical step in producing chiral intermediates. nih.gov
A well-established method for obtaining chiral bicyclic intermediates is the resolution of racemic derivatives via diastereomeric salt formation. nih.gov For example, racemic ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate, an ester derivative, has been successfully resolved using O,O'-dibenzoyltartaric acid. nih.gov This process selectively crystallizes one diastereomeric salt, allowing for the separation of the enantiomers. Subsequent hydrolysis of the separated esters yields the enantiomerically pure bicyclic β-amino acids. nih.gov
These chiral, non-racemic bicyclic compounds are valuable intermediates for asymmetric synthesis. They can be used as chiral building blocks, catalysts, or ligands in a variety of chemical transformations. The synthesis of chiral bicyclo[2.2.2]octenones, for instance, has been achieved through intramolecular alkylation reactions starting from chiral precursors like carvone (B1668592) derivatives. rsc.org
| Racemic Compound | Resolving Agent | Separated Intermediates | Final Products | Reference |
| (±)-Ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate | (-)-O,O'-Dibenzoyltartaric acid | Diastereomeric salts of the (+) and (-) esters | (+)- and (-)-3-aminothis compound derivatives | nih.gov |
| (±)-endo-1-methoxy this compound | (+)-Ephedrine | Diastereomeric salt of the (-)-endo acid | (-)-endo-1-methoxy this compound | google.com |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare bicyclo[2.2.2]oct-5-ene-2-carboxylic acid derivatives?
- Methodological Answer : Key approaches include:
- Cyclization of β-amino esters (e.g., via dihydro-1,3-oxazine or γ-lactone intermediates) to generate hydroxy- or amino-functionalized derivatives .
- Acid-catalyzed lactonization : Treatment with sulfuric acid followed by ammonolysis yields hydroxy-carbamyl derivatives, as demonstrated in the synthesis of 3-endo-hydroxy-5-endo-carbamylbicyclo[2.2.2]octane .
- Retro Diels-Alder reactions : Used to cleave intermediates during stereoselective functionalization .
Q. How are spectroscopic techniques utilized to confirm the structure of this compound derivatives?
- Methodological Answer :
- IR spectroscopy : Identifies carbonyl (C=O) and hydroxyl (O-H) stretches in carboxylic acid and lactone derivatives .
- 1H NMR : Resolves stereochemistry and relative configurations by analyzing coupling constants and splitting patterns (e.g., in tricyclic pyrimidinones) .
- 3D molecular modeling : Java/Javascript-based tools validate bicyclic frameworks and substituent orientations .
Q. What strategies are effective for introducing functional groups (e.g., amino, hydroxyl) into the bicyclo[2.2.2]octane scaffold?
- Methodological Answer :
- Stereoselective functionalization : N-protected intermediates undergo regioselective reactions (e.g., hydroxylation, amination) using γ-lactone or oxazine precursors .
- Microwave-assisted Diels-Alder reactions : Enable facial and endo selectivity for chiral β-amino acid derivatives .
Advanced Research Questions
Q. How do computational methods like MM3 elucidate the stability and interconversion of lactones derived from this compound?
- Methodological Answer :
- Thermodynamic calculations : MM3 predicts relative stabilities of lactone isomers by analyzing bond angles (e.g., O–C(O)–C) and strain energy .
- Reaction mechanism modeling : Proposes interconversion pathways via keto-enol tautomerization, validated by experimental decomposition rates .
Q. What role does microwave irradiation play in enhancing stereoselectivity during Diels-Alder reactions involving this compound?
- Methodological Answer :
- Solvent-free conditions : Microwaves accelerate reaction kinetics, improving yields (91%) and selectivity (90% facial, 67% endo) in asymmetric cycloadditions .
- Thermal vs. microwave activation : Comparative studies reveal reduced epimerization and side reactions under microwave conditions .
Q. How do radical-stabilizing substituents influence product ratios in rearrangements of bicyclo[2.2.2]octene derivatives?
- Methodological Answer :
- Radical stability vs. ring strain : Substituents (e.g., selenophenyl) favor bicyclo[3.2.1]octene formation despite higher strain, as shown in radical-mediated rearrangements .
- Torsional steering : Axial vs. equatorial isomer ratios correlate with steric and electronic effects, validated by DFT calculations .
Q. What biosynthetic pathways are implicated in fungal-derived bicyclo[2.2.2]diazaoctane natural products, and how do they compare to synthetic analogs?
- Methodological Answer :
- Prenylated indole alkaloids : Fungal pathways (e.g., in Penicillium spp.) combine tryptophan, cyclic amino acids, and isoprene units to assemble the diazaoctane core .
- Comparative structural analysis : Synthetic analogs (e.g., stephacidins) mimic fungal metabolites but lack post-translational modifications like oxidative crosslinking .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported product ratios for radical-mediated rearrangements of bicyclo[2.2.2]octene derivatives?
- Methodological Answer :
- Control experiments : Varying substituents (e.g., electron-withdrawing groups) isolates the effects of radical stability vs. ring strain .
- Computational validation : MM3 or DFT calculations reconcile experimental ratios with thermodynamic predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
